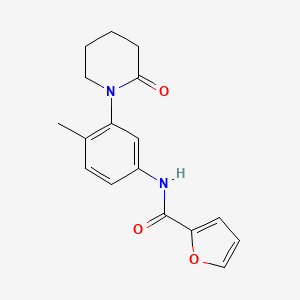
2-Phenylisocrotonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenylisocrotonic acid, also known as 3-phenyl-2-propenoic acid, is a chemical compound that belongs to the class of unsaturated carboxylic acids. It is a colorless to pale yellow crystalline solid with a molecular formula of C9H8O2. The compound has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Chemical Reactions
Cyclization Studies : 2-Phenylisocrotonic acid has been involved in cyclization studies for the synthesis of 5-substituted-1-napthol. The synthesis involved thermal and catalyzed decarboxylation processes, indicating its utility in complex organic synthesis (C. Chow, 1969).
Reactivity with Other Compounds : Research on 2-phenylazocrotonic acid esters has shown that these compounds react with ozone, hydrogen, and hydrochloric acid, indicating the potential of this compound derivatives in organic reactions (J. V. Alphen, 2010).
Synthesis of Disubstituted Acrylic Acids : Studies have demonstrated the synthesis of 3,3-disubstituted 2-arylacrylic acids, including this compound derivatives, through the Wittig reaction and bromination. This illustrates its role in the creation of structurally diverse organic compounds (R. Raap, C. Chin, R. Micetich, 1971).
Pharmacological Studies
- Immunosuppressive Applications : Isoxazol derivatives related to this compound have been evaluated as immunosuppressive agents. These derivatives exhibit inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical in pyrimidine synthesis, indicating potential applications in autoimmune diseases (W. Knecht, M. Löffler, 1998).
High-Temperature Chemistry
- Synthesis in High-Temperature Water : Research on the synthesis of benzimidazoles in high-temperature water has included the use of 2-phenylbenzimidazole, derived from 1,2-phenylenediamine and benzoic acid. This shows the acid's utility in environmentally friendly chemical synthesis (Lucinda M. Dudd et al., 2003).
Ethnopharmacology
- Anti-Inflammatory Effects : Studies on Bryophyllum pinnatum, a plant used in folk medicine, revealed that its ethanol extract significantly inhibited ear edema in mice. This suggests potential applications in treating inflammation and skin disorders, where this compound derivatives may play a role (Lucas A. Chibli et al., 2014).
Properties
IUPAC Name |
(Z)-2-phenylbut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b9-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJNPHAYKBNFOC-MBXJOHMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C1=CC=CC=C1)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2837997.png)
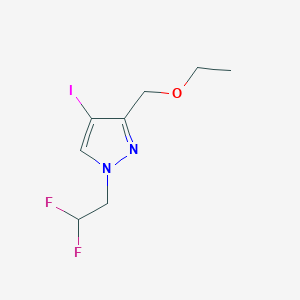
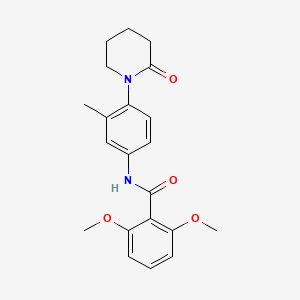
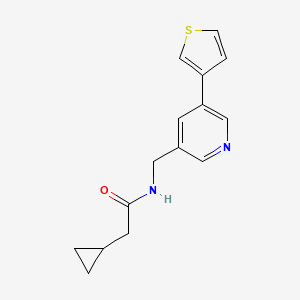
![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2838008.png)
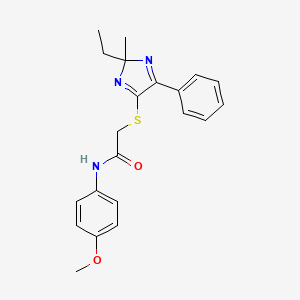

![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)
![1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2838015.png)
